1-Bromo-3-propoxybenzene
Overview
Description
1-Bromo-3-propoxybenzene is a brominated benzene derivative with a propoxy group at the third position. While the provided papers do not directly discuss 1-Bromo-3-propoxybenzene, they offer insights into the behavior and characteristics of similar brominated benzene compounds, which can be extrapolated to understand the properties and reactions of 1-Bromo-3-propoxybenzene.
Synthesis Analysis
The synthesis of brominated benzene derivatives often involves halogenation reactions. For instance, the CuI-catalyzed domino process described in one study allows for the formation of 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters, indicating that brominated benzenes can act as precursors in complex organic transformations . Similarly, the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene leads to various bromination products, showcasing the versatility of bromination reactions .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be significantly influenced by the presence of bromine atoms. For example, the FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene reveals how bromine and fluorine atoms affect the geometry and normal modes of vibrations of the benzene ring . This suggests that the propoxy group in 1-Bromo-3-propoxybenzene would also impact its molecular geometry and vibrational frequencies.
Chemical Reactions Analysis
Brominated benzene derivatives participate in various chemical reactions. The gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates containing halogenated alkynes demonstrates the reactivity of brominated compounds in the formation of complex structures . Additionally, the synthesis of dibenzopentalenes from 1-bromo-2-ethynylbenzenes using nickel(0) complexes highlights the potential for brominated benzenes to undergo reactions involving the formation of multiple C-C bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can be deduced from their molecular structure and reactivity. The X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes provide insights into the types of interactions, such as C–H···Br, C–Br···Br, and C–Br···π, that can influence the packing and stability of these compounds . The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene further illustrate how the presence of bromine affects the crystal structures and conformations of these molecules .
Safety And Hazards
properties
IUPAC Name |
1-bromo-3-propoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOUUFXWXTUITI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-propoxybenzene |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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